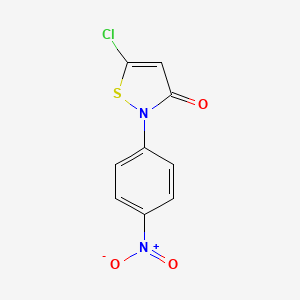
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Vue d'ensemble
Description
Inhibitor of PCAF and p300 histone acetyltransferase activity
CCT077791 is an inhibitor of PCAF and p300 histone acetyltransferase activity.
Applications De Recherche Scientifique
Antibacterial Activity
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has been studied for its antibacterial properties. Research indicates that derivatives of this compound, especially those with or without a chloro substituent at the C-5 position, show moderate to high antibacterial activities against various Gram-negative and Gram-positive bacteria. Notably, compounds with an electron-withdrawing group at the 4-position of the phenyl ring are more active against Gram-positive bacteria, while those with piperazine derivatives are more effective against Gram-negative bacteria (Khalaj, Adibpour, Shahverdi, & Daneshtalab, 2004).
Antifungal Activity
This compound has also demonstrated antifungal activity. It shows moderate to high effectiveness against human pathogenic fungi, with certain derivatives like 5-chloro-2-(4-nitrophenyl)isothiazol-3-one showing comparable activity to reference drugs like itraconazole and ketoconazole against specific fungi such as Aspergillus niger and Trichophyton mentagrophytes (Adibpour, Khalaj, Rezaee, & Daneshtalab, 2008).
Cosmetic Applications
In the cosmetic industry, 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has been identified as a major component in methyl isothiazolone formulations used as preservatives. The compound has been analyzed using various chromatographic and spectrometric methods, highlighting its significance in maintaining product quality and safety in cosmetics (Matissek, 1986).
Lipophilicity and Antimicrobial Activity Correlation
There is a significant correlation between the lipophilicity and antimicrobial activity of 5-chloro substituted 3(2H)-isothiazolones. This correlation helps understand the structural attributes that enhance the antimicrobial effectiveness of such compounds (Rezaee, Khalaj, Adibpour, & Saffary, 2009).
Industrial Applications
The compound has been used in industrial applications, particularly as a microbicide in products like water cooling towers and metal working fluids. It is effective in preventing the growth of microorganisms, which is crucial for maintaining the quality and safety of these industrial products (Ghosh, 1999).
Propriétés
IUPAC Name |
5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAUBASDMUWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



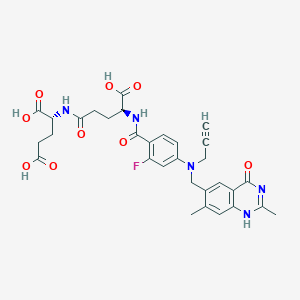
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
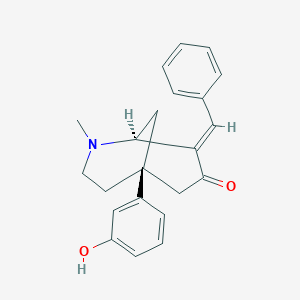
![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)
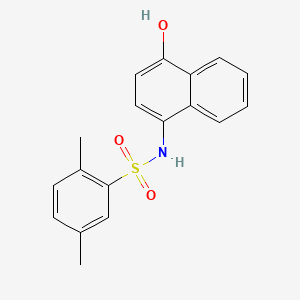
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
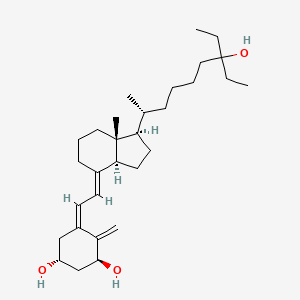
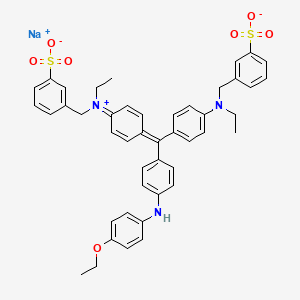
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)